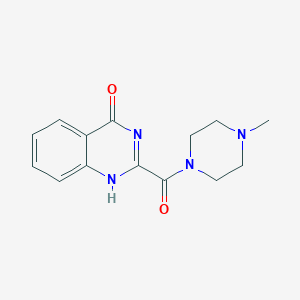
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase activity. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical trials. In
作用机制
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one targets EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in lab experiments is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, as it may also inhibit the activity of other tyrosine kinases that are important for normal cellular function.
未来方向
There are several future directions for the study of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one. One direction is the investigation of its potential use in combination therapy with other cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Additionally, the potential use of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be explored.
合成方法
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one can be synthesized through a multi-step process, starting with the reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinazoline. This intermediate is then reacted with ethyl chloroformate to form 2-(4-methylpiperazin-1-yl)quinazolin-4-one. Finally, the carbonyl group is replaced with a 4-(dimethylamino)phenyl group through a reductive amination reaction to yield 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one.
科学研究应用
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been extensively studied for its potential use in cancer therapy, specifically in targeting EGFR tyrosine kinase activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and ovarian cancer. 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has also been investigated for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin, to enhance their efficacy.
属性
分子式 |
C14H16N4O2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC 名称 |
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19) |
InChI 键 |
YUSRJEQLYSEIHK-UHFFFAOYSA-N |
手性 SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)

![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)